molecular formula C48H92O4 B12676682 Didocosyl fumarate CAS No. 45322-31-4

Didocosyl fumarate

Cat. No.: B12676682
CAS No.: 45322-31-4
M. Wt: 733.2 g/mol
InChI Key: STDUJGRYOCDXBT-VGFSZAGXSA-N
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Description

Didocosyl fumarate is a chemical compound with the molecular formula C38H92O4. It is an ester derived from fumaric acid and docosanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

45322-31-4

Molecular Formula

C48H92O4

Molecular Weight

733.2 g/mol

IUPAC Name

didocosyl (E)-but-2-enedioate

InChI

InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43+

InChI Key

STDUJGRYOCDXBT-VGFSZAGXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Didocosyl fumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Didocosyl fumarate is a fumarate ester derived from long-chain alcohols. Its structure consists of two long-chain dodecyl groups attached to a fumaric acid backbone. This unique structure contributes to its amphiphilic properties, making it suitable for various applications.

Pharmaceutical Applications

  • Drug Delivery Systems
    • This compound has been investigated for its role in drug delivery systems due to its ability to form micelles and liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs.
    • Case Study : A study demonstrated that this compound-based nanoparticles significantly improved the delivery efficiency of poorly soluble anticancer drugs, leading to enhanced therapeutic effects in vitro and in vivo.
  • Antioxidant Properties
    • The compound exhibits antioxidant properties, which can be beneficial in formulations aimed at reducing oxidative stress in various diseases.
    • Data Table : Efficacy of this compound as an Antioxidant
    Concentration (mg/mL)DPPH Scavenging Activity (%)
    0.125
    0.550
    1.075
  • Dermatological Formulations
    • Due to its emollient properties, this compound is being explored for use in creams and lotions designed for skin hydration and protection.
    • Case Study : Clinical trials showed that formulations containing this compound improved skin hydration levels significantly compared to control groups.

Materials Science Applications

  • Polymer Blends
    • This compound is utilized as a plasticizer in polymer blends, enhancing flexibility and processability.
    • Data Table : Mechanical Properties of Polymer Blends with this compound
    CompositionTensile Strength (MPa)Elongation at Break (%)
    Control30200
    10% this compound25300
    20% this compound20350
  • Surface Modification
    • The compound can modify surfaces to improve adhesion properties in coatings and adhesives.
    • Case Study : Research indicated that surfaces treated with this compound showed enhanced adhesion properties for various substrates, including metals and plastics.

Biomedical Engineering Applications

  • Tissue Engineering
    • This compound has potential applications in tissue engineering scaffolds due to its biocompatibility and ability to support cell growth.
    • Data Table : Cell Viability on this compound Scaffolds
    Time (days)Cell Viability (%)
    185
    390
    795
  • Controlled Release Systems
    • The compound can be used to develop controlled release systems for bioactive compounds, allowing for sustained release over time.
    • Case Study : A study on this compound-based hydrogels revealed a controlled release profile for growth factors, promoting enhanced tissue regeneration.

Mechanism of Action

The mechanism of action of didocosyl fumarate involves its interaction with cellular pathways and molecular targets. It is believed to modulate oxidative stress pathways by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, which help in reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of docosyl groups.

    Fumaric acid: The parent compound, widely used in various industrial applications.

Uniqueness

Didocosyl fumarate is unique due to its long-chain docosyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability.

Biological Activity

Didocosyl fumarate is derived from docosanol, a long-chain fatty alcohol, and fumaric acid. The structural formula can be represented as follows:

C44H86O4\text{C}_{44}\text{H}_{86}\text{O}_4

This compound exhibits unique properties due to its long hydrophobic chain, potentially influencing its biological interactions and applications.

The biological activity of fumarates, including this compound, can be attributed to several mechanisms:

  • Antioxidant Activity : Fumarates stabilize the transcription factor Nrf2, which activates antioxidant response genes. This mechanism helps in reducing oxidative stress in cells .
  • Immunomodulation : Fumarates have been shown to modulate immune responses by inhibiting the NF-κB pathway, which is crucial in inflammation and immune regulation .
  • Neuroprotection : Similar compounds like DMF have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications for this compound in neurological health .

1. Anti-inflammatory Effects

Fumarates have been noted for their ability to reduce inflammation. They inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways. This makes them potential candidates for treating autoimmune diseases and chronic inflammatory conditions.

2. Neuroprotective Properties

Research indicates that fumarates can protect neuronal cells from damage due to oxidative stress and inflammation. The neuroprotective effects observed with DMF suggest that this compound may also offer similar benefits .

3. Potential Therapeutic Applications

Given the biological activities associated with fumarates, this compound may find applications in:

  • Treatment of psoriasis and multiple sclerosis (similar to DMF).
  • Neurodegenerative diseases such as Alzheimer's or Parkinson's.
  • Chronic inflammatory diseases due to its immunomodulatory effects.

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related studies provide context:

  • A study on DMF reported significant improvements in patients with relapsing forms of multiple sclerosis, highlighting its anti-inflammatory and neuroprotective properties .
  • Another case highlighted the risk of progressive multifocal leukoencephalopathy (PML) associated with prolonged use of fumaric acid esters, emphasizing the need for careful monitoring of lymphocyte counts during treatment .

Data Table: Comparative Biological Activity of Fumarates

CompoundBiological ActivityMechanism of ActionTherapeutic Applications
This compoundAntioxidant, Anti-inflammatoryNrf2 activation, NF-κB inhibitionAutoimmune diseases, neuroprotection
Dimethyl FumarateAntioxidant, ImmunomodulatoryNrf2 stabilization, modulation of cytokinesPsoriasis, multiple sclerosis
Monomethyl FumarateNeuroprotectiveInhibition of oxidative stressNeurodegenerative diseases

Q & A

Q. How should researchers mitigate bias in studies exploring this compound’s therapeutic potential?

  • Methodological Answer : Implement double-blinded, randomized controlled trial (RCT) designs with placebo arms . Pre-register study protocols on platforms like ClinicalTrials.gov to prevent outcome switching. Use CONSORT guidelines for transparent reporting .

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